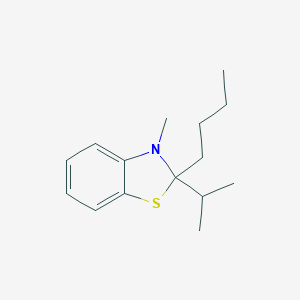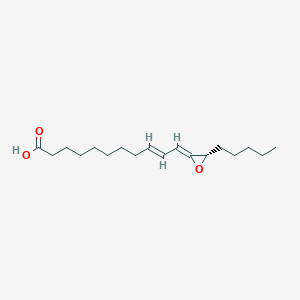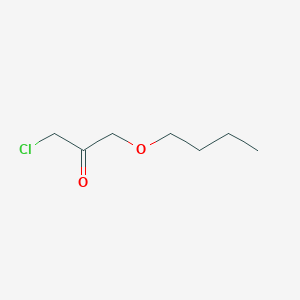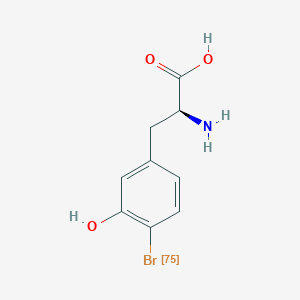
6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene
Overview
Description
AMBMP hydrochloride, also known as N4-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)-2,4-pyrimidinediamine hydrochloride, is a small molecule that acts as a Wnt canonical signaling activator. It is also known to inhibit tubulin polymerization.
Preparation Methods
The synthesis of AMBMP hydrochloride involves several steps. The key starting materials include 1,3-benzodioxole and 3-methoxyphenylamine. The synthetic route typically involves the formation of a pyrimidine ring through a series of condensation and cyclization reactions. The final product is then purified and converted to its hydrochloride salt form .
Industrial production methods for AMBMP hydrochloride are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
AMBMP hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzodioxole or methoxyphenyl moieties.
Reduction: Reduction reactions can be used to alter the pyrimidine ring or other functional groups.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .
Scientific Research Applications
AMBMP hydrochloride has several scientific research applications:
Chemistry: It is used as a tool compound to study Wnt signaling pathways and tubulin polymerization.
Biology: The compound is used to investigate the role of Wnt signaling in cell proliferation, differentiation, and apoptosis.
Medicine: AMBMP hydrochloride has potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Mechanism of Action
AMBMP hydrochloride exerts its effects by activating the Wnt canonical signaling pathway. This pathway involves the stabilization and accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to regulate gene expression. The compound also inhibits tubulin polymerization, which affects cell division and proliferation. Additionally, AMBMP hydrochloride suppresses the inflammatory response induced by toll-like receptors 2, 4, and 5 in human monocytes .
Comparison with Similar Compounds
AMBMP hydrochloride is unique in its dual role as a Wnt signaling activator and tubulin polymerization inhibitor. Similar compounds include:
BML 284: Another Wnt signaling activator with similar effects on β-catenin stabilization.
CID 11210285: A potent and selective activator of Wnt signaling without inhibiting glycogen synthase kinase 3 beta.
These compounds share some functional similarities with AMBMP hydrochloride but differ in their specific molecular targets and pathways involved.
Properties
IUPAC Name |
6-(bromomethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSLQXZDTXEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)CBr)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370821 | |
| Record name | 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119435-90-4 | |
| Record name | 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(2R)-3-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B39047.png)

![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)
